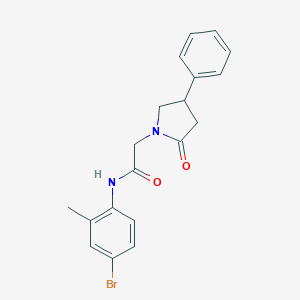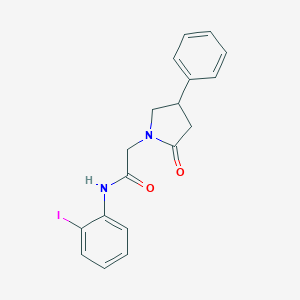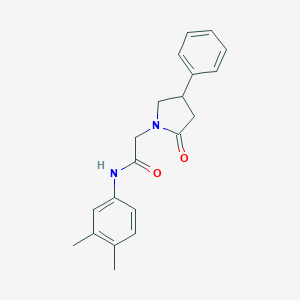![molecular formula C17H24ClN3O3S B283654 N-[4-({[(4-chlorobutanoyl)amino]carbothioyl}amino)-2-methoxyphenyl]pentanamide](/img/structure/B283654.png)
N-[4-({[(4-chlorobutanoyl)amino]carbothioyl}amino)-2-methoxyphenyl]pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-({[(4-chlorobutanoyl)amino]carbothioyl}amino)-2-methoxyphenyl]pentanamide, also known as CBM-THIAMINE, is a novel thiamine derivative that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of N-[4-({[(4-chlorobutanoyl)amino]carbothioyl}amino)-2-methoxyphenyl]pentanamide is not fully understood. However, it is believed to work by increasing the availability of thiamine in the brain, which is essential for energy metabolism and neurotransmitter synthesis. It also has antioxidant properties, which may help to reduce oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects
N-[4-({[(4-chlorobutanoyl)amino]carbothioyl}amino)-2-methoxyphenyl]pentanamide has been shown to have several biochemical and physiological effects. It increases the levels of thiamine and thiamine diphosphate in the brain, which are essential for energy metabolism and neurotransmitter synthesis. It also reduces oxidative stress and inflammation in the brain, which may help to protect against neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-[4-({[(4-chlorobutanoyl)amino]carbothioyl}amino)-2-methoxyphenyl]pentanamide is that it is a novel compound with potential therapeutic applications in various diseases. It has been shown to be safe and well-tolerated in animal studies. However, one of the limitations of N-[4-({[(4-chlorobutanoyl)amino]carbothioyl}amino)-2-methoxyphenyl]pentanamide is that it is a relatively new compound, and more research is needed to understand its full potential and limitations.
Direcciones Futuras
There are several future directions for N-[4-({[(4-chlorobutanoyl)amino]carbothioyl}amino)-2-methoxyphenyl]pentanamide research. One direction is to further investigate its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. Another direction is to study its pharmacokinetics and pharmacodynamics in humans to determine the optimal dosage and administration route. Additionally, more research is needed to understand its mechanism of action and potential side effects.
Conclusion
In conclusion, N-[4-({[(4-chlorobutanoyl)amino]carbothioyl}amino)-2-methoxyphenyl]pentanamide is a novel thiamine derivative that has potential therapeutic applications in various diseases. Its synthesis method has been optimized to achieve high yields and purity of the final product. It works by increasing the availability of thiamine in the brain, which is essential for energy metabolism and neurotransmitter synthesis. N-[4-({[(4-chlorobutanoyl)amino]carbothioyl}amino)-2-methoxyphenyl]pentanamide has several biochemical and physiological effects, including reducing oxidative stress and inflammation in the brain. While it has advantages for lab experiments, more research is needed to understand its full potential and limitations.
Métodos De Síntesis
N-[4-({[(4-chlorobutanoyl)amino]carbothioyl}amino)-2-methoxyphenyl]pentanamide is synthesized by reacting 4-chlorobutyryl chloride with thiamine hydrochloride to form 4-chlorobutyrylthiamine, which is then reacted with 2-methoxyaniline and pentanoyl chloride to form N-[4-({[(4-chlorobutanoyl)amino]carbothioyl}amino)-2-methoxyphenyl]pentanamide. The synthesis method has been optimized to achieve high yields and purity of the final product.
Aplicaciones Científicas De Investigación
N-[4-({[(4-chlorobutanoyl)amino]carbothioyl}amino)-2-methoxyphenyl]pentanamide has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. It has been shown to improve cognitive function, reduce oxidative stress, and protect against neuronal damage.
Propiedades
Fórmula molecular |
C17H24ClN3O3S |
|---|---|
Peso molecular |
385.9 g/mol |
Nombre IUPAC |
N-[4-(4-chlorobutanoylcarbamothioylamino)-2-methoxyphenyl]pentanamide |
InChI |
InChI=1S/C17H24ClN3O3S/c1-3-4-6-15(22)20-13-9-8-12(11-14(13)24-2)19-17(25)21-16(23)7-5-10-18/h8-9,11H,3-7,10H2,1-2H3,(H,20,22)(H2,19,21,23,25) |
Clave InChI |
DVRBZDAFVQNEMD-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)NC(=S)NC(=O)CCCCl)OC |
SMILES canónico |
CCCCC(=O)NC1=C(C=C(C=C1)NC(=S)NC(=O)CCCCl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-{[4-(benzyloxy)-3-chloro-5-methoxybenzyl]amino}benzyl)-1H-1,2,4-triazol-5-amine](/img/structure/B283575.png)
![N-{4-[(5-bromo-2-methoxybenzyl)amino]benzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B283576.png)
![N-{4-[(4-ethoxybenzyl)amino]benzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B283577.png)
![N-{4-[(2,6-dichlorobenzyl)amino]benzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B283579.png)

![N-[5-(4-morpholinylmethyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B283584.png)
![(5Z)-5-[(2-chlorophenyl)hydrazinylidene]-1-(2-hydroxyethyl)-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B283585.png)
![(5Z)-1-(2-hydroxyethyl)-5-[(4-iodophenyl)hydrazinylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B283586.png)
![(5Z)-5-[(2-chloro-4-iodophenyl)hydrazinylidene]-1-(2-hydroxyethyl)-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B283587.png)




![3-[(2,4-Dichlorobenzyl)amino]-1-propanol](/img/structure/B283594.png)